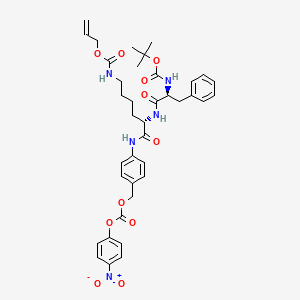

Boc-Phe-(Alloc)Lys-PAB-PNP

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H45N5O11/c1-5-23-51-35(46)40-22-10-9-13-32(33(39)44)42(34(45)31(24-26-11-7-6-8-12-26)41-36(47)54-38(2,3)4)28-16-14-27(15-17-28)25-52-37(48)53-30-20-18-29(19-21-30)43(49)50/h5-8,11-12,14-21,31-32H,1,9-10,13,22-25H2,2-4H3,(H2,39,44)(H,40,46)(H,41,47)/t31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWAEVQMHYNGJL-ACHIHNKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H45N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Phe-(Alloc)Lys-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Phe-(Alloc)Lys-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is critical, dictating the stability of the conjugate in circulation and the efficiency of payload release within the target cell. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and visualizations to support researchers in the field of drug development.

This linker incorporates a dipeptide sequence susceptible to enzymatic cleavage, an orthogonal protecting group strategy for selective modification, a self-immolative spacer for efficient drug release, and an activated carbonate for straightforward conjugation to amine-containing payloads.

Chemical Structure and Properties

This compound is a multi-functional molecule designed for a step-wise and controlled release of a conjugated drug. Its structure consists of several key components:

-

Boc (tert-Butyloxycarbonyl): An acid-labile protecting group for the N-terminus of the phenylalanine amino acid. This ensures that the N-terminus does not interfere with subsequent coupling reactions during synthesis.

-

Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence that is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][]

-

Alloc (Allyloxycarbonyl): A protecting group on the side chain of the lysine (B10760008) residue. The Alloc group is orthogonal to both the acid-labile Boc group and the base-labile Fmoc group, meaning it can be selectively removed under specific conditions, typically using a palladium catalyst.[3][4] This allows for site-specific modification of the lysine side chain if desired.

-

PAB (para-aminobenzyl): A self-immolative spacer. Following the enzymatic cleavage of the Phe-Lys dipeptide, the PAB group undergoes a 1,6-elimination reaction, leading to the release of the conjugated payload in its active form.[5][6]

-

PNP (para-nitrophenyl carbonate): An activated carbonate group. The p-nitrophenoxide is an excellent leaving group, facilitating the reaction of the linker with a primary or secondary amine on the cytotoxic payload to form a stable carbamate (B1207046) bond.

The complete chemical structure is systematically assembled to ensure stability in circulation and programmed disassembly within the target cancer cell.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 1160844-44-9 |

| Molecular Formula | C38H45N5O11 |

| Molecular Weight | 747.8 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥95% (often >98% by HPLC) |

| Solubility | Soluble in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide). |

| Storage Conditions | Store at -20°C for long-term stability. Shipped at ambient temperature. Solutions should be stored at -80°C for up to 6 months.[7][8] |

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC constructed with this compound is contingent upon a cascade of events that begins with antibody-mediated delivery and culminates in the intracellular release of the cytotoxic payload.

References

An In-depth Technical Guide to Boc-Phe-(Alloc)Lys-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Phe-(Alloc)Lys-PAB-PNP is a sophisticated chemical entity primarily utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is critical to its efficacy and safety, and this compound is engineered with specific functionalities to ensure stability in circulation and efficient release of the payload within the target cell.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, plausible synthesis protocol, its mechanism of action, and experimental procedures for its application and evaluation in ADC development.

Core Components and Functionality

This compound is a multi-component linker system, with each part playing a distinct role:

-

Boc (tert-Butyloxycarbonyl) Group: An acid-labile protecting group for the N-terminus of the Phenylalanine (Phe) residue. This allows for controlled, stepwise synthesis of the dipeptide linker.

-

Phe-Lys (Phenylalanine-Lysine) Dipeptide: This dipeptide sequence serves as the recognition site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][][] Enzymatic cleavage of the amide bond between Lysine and the PAB group is the primary mechanism of payload release.

-

Alloc (Allyloxycarbonyl) Group: A protecting group for the side-chain amine of Lysine. The Alloc group is stable under the conditions used for Boc-deprotection and peptide coupling but can be selectively removed using palladium catalysts.

-

PAB (p-Aminobenzyl) Group: A self-immolative spacer. Following the enzymatic cleavage of the Phe-Lys bond, the PAB linker undergoes a 1,6-elimination reaction, which results in the release of the conjugated drug in its unmodified, active form.[1]

-

PNP (p-Nitrophenyl) Carbonate: An activated carbonate that serves as a reactive handle for conjugation to the hydroxyl or amino groups of a cytotoxic payload. The p-nitrophenoxide is an excellent leaving group, facilitating an efficient conjugation reaction.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1160844-44-9 | [4][5] |

| Molecular Formula | C38H45N5O11 | [4] |

| Molecular Weight | 747.8 g/mol | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMF and DMSO | |

| Storage | Store at -20°C under an inert atmosphere | [6] |

Synthesis Pathway

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-Phe-Lys(Alloc)-OH (Intermediate 1)

-

Materials: Boc-Phe-OH, H-Lys(Alloc)-OH, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), Ethyl acetate (B1210297), 1N HCl, Saturated NaHCO3 solution, Brine, Anhydrous Na2SO4.

-

Procedure:

-

Dissolve Boc-Phe-OH (1.1 equivalents) and H-Lys(Alloc)-OH (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Add HATU (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Boc-Phe-Lys(Alloc)-OH as a white solid.

-

Protocol 2: Synthesis of Boc-Phe-Lys(Alloc)-PAB-OH (Intermediate 2)

-

Materials: Boc-Phe-Lys(Alloc)-OH (from Protocol 1), p-Aminobenzyl alcohol, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DMF, Dichloromethane (DCM), Saturated NaHCO3 solution, Brine, Anhydrous Na2SO4.

-

Procedure:

-

Dissolve Boc-Phe-Lys(Alloc)-OH (1.0 equivalent) and p-Aminobenzyl alcohol (1.2 equivalents) in a mixture of DMF and DCM.

-

Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.

-

Purify the product by column chromatography to obtain Boc-Phe-Lys(Alloc)-PAB-OH.

-

Protocol 3: Synthesis of this compound (Final Product)

-

Materials: Boc-Phe-Lys(Alloc)-PAB-OH (from Protocol 2), p-Nitrophenyl chloroformate, Pyridine (B92270), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve Boc-Phe-Lys(Alloc)-PAB-OH (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Add pyridine (1.5 equivalents) to the solution.

-

Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the formation of the activated carbonate by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash with cold 1N HCl and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

The crude product can be purified by crystallization or column chromatography to yield this compound.

-

Mechanism of Action in an ADC Context

The functionality of this compound as a cleavable linker is realized after the ADC has been internalized by the target cancer cell.

Experimental Evaluation

Protocol 4: Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Phe-Lys dipeptide within the linker to enzymatic cleavage by Cathepsin B.

-

Materials: Boc-Phe-(Alloc)Lys-PAB-Drug conjugate (or a fluorescently labeled version), Recombinant human Cathepsin B, Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5), 96-well black microplate, Fluorescence plate reader.

-

Procedure:

-

Prepare a stock solution of the linker-drug conjugate in DMSO.

-

Dilute the stock solution to the desired final concentration in the assay buffer.

-

Activate Cathepsin B according to the manufacturer's instructions.

-

In a 96-well plate, add the linker-drug conjugate solution.

-

Initiate the reaction by adding the activated Cathepsin B solution.

-

Include negative controls (without enzyme) and positive controls (a known Cathepsin B substrate).

-

Incubate the plate at 37°C.

-

Monitor the cleavage by measuring the increase in fluorescence over time (if using a fluorogenic payload) or by analyzing aliquots at different time points by HPLC or LC-MS to quantify the released drug.

-

| Linker Substrate | Enzyme | Relative Cleavage Rate |

| Val-Cit-PABC-Payload | Cathepsin B | +++ |

| Phe-Lys-PABC-Payload | Cathepsin B | ++++ |

| Val-Ala-PABC-Payload | Cathepsin B | ++ |

Note: The relative cleavage rates are illustrative and can vary depending on the specific payload and experimental conditions. Phe-Lys is generally considered to be an excellent substrate for Cathepsin B.[1]

Conclusion

This compound is a well-designed and versatile cleavable linker for the development of antibody-drug conjugates. Its dipeptide-based enzymatic cleavage mechanism, coupled with a self-immolative spacer, allows for the controlled and efficient release of cytotoxic payloads within target tumor cells. The synthetic route, while multi-stepped, utilizes standard and well-established chemical transformations. The protocols provided in this guide offer a strong foundation for the synthesis, conjugation, and evaluation of this critical component in the ongoing development of targeted cancer therapies.

References

An In-depth Technical Guide to the Role of the p-Aminobenzyl (PAB) Spacer in Boc-Phe-(Alloc)Lys-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the p-aminobenzyl (PAB) self-immolative spacer within the context of the model compound Boc-Phe-(Alloc)Lys-PAB-PNP. This molecule is a cornerstone for studying and developing advanced linker technologies for targeted therapeutics, such as antibody-drug conjugates (ADCs). Here, we dissect the individual components, elucidate the precise mechanism of action, present relevant quantitative data, and provide representative experimental protocols.

Deconstruction of the this compound System

The compound this compound is a precisely designed chemical entity used to investigate the dynamics of drug release from a carrier molecule.[1][2] It comprises three key functional units: a protease-sensitive trigger, a self-immolative spacer, and a reporter molecule.

-

The Enzymatic Trigger: Boc-Phe-(Alloc)Lys-

-

Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence is the specific recognition motif for certain lysosomal proteases, most notably Cathepsin B.[][4] Cathepsin B is often upregulated in the tumor microenvironment and within cancer cells, making the Phe-Lys sequence an effective trigger for targeted payload release.[5]

-

Boc & Alloc Groups: The tert-Butyloxycarbonyl (Boc) group on the N-terminus of phenylalanine and the Allyloxycarbonyl (Alloc) group on the lysine (B10760008) side-chain are protecting groups used during chemical synthesis. In a final ADC construct, the N-terminal protecting group would be replaced by the antibody.

-

-

The Self-Immolative Spacer: -PAB-

-

The p-aminobenzyl (PAB) group (derived from p-aminobenzyl alcohol) is the central component of this system.[6][7] It acts as a stable covalent bridge connecting the enzymatic trigger (the dipeptide) to the payload.[4] Its essential function is to undergo rapid, spontaneous decomposition only after the trigger has been cleaved, a process known as self-immolation.[8][9]

-

-

The Reporter Payload: -PNP

-

The p-nitrophenyl (PNP) group serves as a surrogate for a cytotoxic drug. The resulting molecule, p-nitrophenol (PNP-OH), is a chromophore whose release can be easily and accurately quantified using UV-Vis spectrophotometry. This makes the entire compound an excellent tool for studying the kinetics and efficiency of the linker cleavage mechanism.[10]

-

The Critical Role and Mechanism of the PAB Spacer

The primary role of the PAB spacer is to ensure that the payload is released in its native, unmodified form, but only after a specific activation event.[4][6] This prevents premature drug release in systemic circulation, which could lead to off-target toxicity, and guarantees the delivery of a fully active drug inside the target cell.[11] The release mechanism is a sophisticated, two-step electronic cascade.

Step 1: Enzymatic Cleavage of the Peptide Trigger Upon internalization into a target cell's lysosome, Cathepsin B recognizes and cleaves the amide bond between the lysine residue and the PAB group. This enzymatic action is the rate-limiting and specificity-determining step of the entire process. The cleavage unmasks the aniline (B41778) amine on the PAB spacer.

Step 2: Spontaneous 1,6-Elimination (Self-Immolation) The newly exposed free amine is a strong electron-donating group.[10] Its presence initiates a spontaneous and irreversible 1,6-elimination reaction. This electronic cascade proceeds through the aromatic ring, leading to the fragmentation of the spacer into two components: the highly reactive aza-quinone methide and the released payload (in this case, p-nitrophenol).[8][10][12] The aza-quinone methide is subsequently quenched by water.[10] This entire fragmentation process is rapid and independent of any further enzymatic activity.[9]

Quantitative Data: Cleavage Efficiency

The choice of dipeptide trigger is critical to the overall efficacy of the linker system. The Phe-Lys sequence has been shown to be an exceptionally efficient substrate for Cathepsin B, significantly outperforming other commonly used sequences like Val-Cit.

| Dipeptide Linker | Cleaving Enzyme | Relative Cleavage Rate | Key Advantages |

| Phe-Lys | Cathepsin B | Cleaved ~30-fold faster than Val-Cit[13] | Extremely rapid payload release following enzymatic recognition. |

| Val-Cit | Cathepsin B | Standard benchmark for Cathepsin B cleavage.[4][14] | Well-validated, excellent plasma stability, and efficient cleavage.[][15] |

| Val-Ala | Cathepsin B | Cleaved at approximately half the rate of Val-Cit.[13] | Offers an alternative cleavage kinetic profile. |

Note: The data presented are based on comparative studies. Absolute kinetic parameters (kcat/Km) can vary based on the full molecular construct and experimental conditions.

Experimental Protocols

Evaluating the performance of a linker system like this compound is crucial. Below is a representative protocol for an in vitro enzymatic cleavage assay designed to quantify the rate of payload release.

Protocol: In Vitro Cathepsin B-Mediated Cleavage Assay

1. Materials & Reagents:

-

Substrate: this compound (stock solution in DMSO).

-

Enzyme: Purified human Cathepsin B.

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5.[13]

-

Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

Instrumentation: HPLC or LC-MS system, 37°C incubator, spectrophotometer (optional for PNP).

2. Enzyme Activation:

-

Prepare a working solution of Cathepsin B in the assay buffer.

-

Pre-incubate the enzyme solution for 15 minutes at 37°C. DTT in the buffer is necessary to activate the enzyme's catalytic cysteine residue.[13]

3. Reaction Procedure:

-

In a microcentrifuge tube, add the assay buffer and the substrate to achieve the desired final concentration (e.g., 10 µM).

-

Equilibrate the tube at 37°C for 5 minutes.

-

Initiate the reaction by adding the pre-activated Cathepsin B enzyme solution.

-

Incubate the reaction mixture at 37°C.[13]

4. Time-Point Sampling & Analysis:

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to a larger volume of the cold quenching solution.

-

Analyze the quenched samples by reverse-phase HPLC or LC-MS to separate and quantify the remaining intact substrate and the released p-nitrophenol.

-

Plot the concentration of the released p-nitrophenol versus time to determine the initial reaction rate and calculate kinetic parameters.

Conclusion

The p-aminobenzyl (PAB) spacer is a highly effective and clinically validated self-immolative unit crucial for the design of advanced drug delivery systems.[6][14] Within the this compound construct, it serves as the essential bridge that, upon a specific enzymatic command, undergoes a rapid and irreversible electronic cascade to release its payload. The elegance of the PAB spacer lies in its simplicity and reliability, ensuring that a linked therapeutic agent is only liberated at the intended site of action, thereby maximizing efficacy and minimizing systemic toxicity. Understanding its mechanism and kinetics through model systems like this is fundamental to the continued innovation of targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 4. Peptide Linkers - Creative Biolabs [creativebiolabs.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]

- 8. Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 10. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. air.unimi.it [air.unimi.it]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Boc-Phe-(Alloc)Lys-PAB-PNP (CAS 1160844-44-9) for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Phe-(Alloc)Lys-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core attributes, mechanism of action, and application in the development of targeted cancer therapies. Detailed physicochemical properties are presented, alongside a discussion of the enzymatic cleavage and self-immolative release mechanism that underpins its function. This document synthesizes available information to provide a foundational resource for researchers engaged in the advancement of ADC technology.

Introduction

Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound is a protease-cleavable linker that incorporates a self-immolative p-aminobenzyloxycarbonyl (PAB) spacer, designed for controlled drug release within the tumor microenvironment. Its structure features a dipeptide sequence (Phenylalanine-Lysine) that is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in cancer cells.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in conjugation chemistry.

| Property | Value | Reference |

| CAS Number | 1160844-44-9 | [1][2] |

| Molecular Formula | C₃₈H₄₅N₅O₁₁ | [1] |

| Molecular Weight | 747.79 g/mol | [1] |

| Appearance | Solid | [3] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [1][4] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action: A Two-Step Drug Release Cascade

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon the precise and controlled release of its cytotoxic payload within the target cancer cell. This is achieved through a sophisticated two-step mechanism involving enzymatic cleavage followed by self-immolation.

Step 1: Enzymatic Cleavage of the Dipeptide

Upon internalization of the ADC into the target cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the first step of drug release. The Phenylalanine-Lysine (Phe-Lys) dipeptide within the linker is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B. This enzymatic action is a critical selectivity filter, as Cathepsin B is frequently upregulated in various tumor types.

Step 2: Self-Immolative Release via 1,6-Elimination

The cleavage of the Phe-Lys dipeptide unmasks a primary amine on the p-aminobenzyl (PAB) group. This triggers a spontaneous, irreversible intramolecular electronic cascade known as 1,6-elimination. This self-immolative process leads to the fragmentation of the PAB spacer and the subsequent release of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect.

Application in Antibody-Drug Conjugate Synthesis

This compound is a key reagent in the construction of ADCs. The p-nitrophenyl (PNP) carbonate group serves as a reactive handle for conjugation to the cytotoxic payload, typically through a nucleophilic attack from a hydroxyl or amino group on the drug molecule. The Boc and Alloc protecting groups on the Phe-Lys dipeptide prevent unwanted side reactions during this process and are subsequently removed to allow for conjugation to the antibody.

A patent application (EP4247855A1) discloses the use of this compound as a linker in the development of anti-CD73 antibody-drug conjugates for cancer therapy.[5] This highlights its relevance and application in ongoing oncology research and drug development.

Experimental Workflow for ADC Synthesis

The following diagram outlines a generalized experimental workflow for the synthesis of an antibody-drug conjugate using a pre-formed linker-drug construct.

Conclusion

This compound is a valuable and versatile tool in the field of antibody-drug conjugate research and development. Its protease-cleavable dipeptide and self-immolative spacer provide a robust mechanism for the targeted release of cytotoxic payloads within cancer cells, thereby enhancing the therapeutic window of these potent anticancer agents. The information presented in this guide serves as a foundational resource for scientists and researchers working to advance the next generation of targeted cancer therapies. Further research and publication of detailed experimental data on ADCs utilizing this specific linker will be invaluable to the scientific community.

References

- 1. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. oncotarget.com [oncotarget.com]

- 4. njbio.com [njbio.com]

- 5. EP4247855A1 - Anti-cd73 antibody, antibody-drug conjugate, and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Cathepsin B-Cleavable Peptide Linkers

For Researchers, Scientists, and Drug Development Professionals

Cathepsin B-cleavable linkers are a cornerstone of modern targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs). Their design leverages the aberrant expression of cathepsin B in the tumor microenvironment to achieve site-specific release of potent cytotoxic agents. This guide provides a comprehensive overview of the core principles, design considerations, and experimental evaluation of these critical drug delivery components.

Introduction to Cathepsin B and its Role in Cancer

Cathepsin B is a lysosomal cysteine protease involved in normal intracellular protein turnover.[1][2] However, in many pathological conditions, including numerous cancers, its expression and activity are significantly upregulated.[2][3][4][5] In the context of cancer, cathepsin B contributes to tumor progression through the degradation of the extracellular matrix (ECM), which facilitates invasion and metastasis.[3][6] It is often secreted by tumor cells or released from dying cells, leading to increased concentrations in the tumor microenvironment.[3][4] This differential expression and activity between tumor and healthy tissues make cathepsin B an attractive target for the selective activation of prodrugs.[2][]

Core Principles of Cathepsin B-Cleavable Linkers

The fundamental principle behind cathepsin B-cleavable linkers is the incorporation of a specific peptide sequence that is recognized and hydrolyzed by the enzyme. This cleavage event initiates the release of the conjugated therapeutic payload.

Mechanism of Action:

The most widely utilized cathepsin B-cleavable linker is the dipeptide sequence valine-citrulline (Val-Cit).[8][9][10] This linker is often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[][11] The entire process of drug release can be summarized in the following steps:

-

ADC Internalization: An ADC carrying the cathepsin B-cleavable linker binds to a target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

-

Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of active proteases, including cathepsin B.[12]

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond at the C-terminus of the citrulline residue in the Val-Cit linker.[12]

-

Self-Immolation: The cleavage of the Val-Cit dipeptide from the PABC spacer is the triggering event. The resulting p-aminobenzyl alcohol is unstable and undergoes a spontaneous 1,6-elimination reaction.[12]

-

Payload Release: This self-immolative cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[11][12]

This mechanism ensures that the potent payload is released preferentially inside the target cancer cells, thereby minimizing systemic toxicity.[8][9]

Design and Synthesis of Cathepsin B-Cleavable Linkers

The design of an effective cathepsin B-cleavable linker involves a careful balance of stability in systemic circulation and efficient cleavage within the target cell.

Key Components:

-

Cleavage Site: The Val-Cit dipeptide is the most common motif due to its favorable interaction with the active site of cathepsin B and its relative stability in plasma.[][12] Other sequences, such as Val-Ala and Phe-Lys, have also been explored.[1][]

-

Self-Immolative Spacer: The PABC spacer is widely used to ensure a clean and traceless release of the payload in its active form.[][12]

-

Conjugation Handle: The linker must incorporate a reactive group for conjugation to the antibody. This is often a maleimide (B117702) group for reaction with cysteine residues or an activated ester for reaction with lysine (B10760008) residues.[9]

Synthesis:

The synthesis of cathepsin B-cleavable linkers is often a multi-step process. A common strategy involves solid-phase peptide synthesis (SPPS) to construct the dipeptide motif, followed by the solution-phase attachment of the self-immolative spacer and the conjugation handle.[8][9][13] Recent advancements have focused on developing more efficient and scalable synthetic routes to improve yields and reduce the need for extensive purification.[8][9][13][14]

Quantitative Analysis of Linker Performance

The evaluation of cathepsin B-cleavable linkers involves quantifying their stability and cleavage kinetics. This data is crucial for selecting the optimal linker for a given therapeutic application.

| Parameter | Description | Typical Value/Range | Reference |

| Cleavage Efficiency | The rate or extent of linker cleavage by cathepsin B. Often measured as a percentage of released payload over time or as a relative fluorescence unit (RFU) in fluorogenic assays. | Varies significantly with linker sequence and assay conditions. | [1] |

| Plasma Stability | The stability of the linker in plasma, indicating its potential for premature drug release in circulation. | Half-life > 7 days is desirable. | [] |

| Michaelis-Menten Constant (Km) | The substrate concentration at which the enzyme reaction rate is half of the maximum rate (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. | Not widely published for full ADCs, but comparative studies on model substrates are performed. | [1][12] |

| Catalytic Rate Constant (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Not widely published for full ADCs. | [1][12] |

| Specificity (kcat/Km) | A measure of the enzyme's catalytic efficiency and substrate specificity. | Higher values indicate greater efficiency and specificity. | [1] |

Note: Quantitative data for specific linkers can vary widely depending on the experimental setup, including enzyme concentration, pH, temperature, and the nature of the conjugated payload.

Experimental Protocols

A variety of in vitro and cell-based assays are employed to characterize the performance of cathepsin B-cleavable linkers.

5.1. In Vitro Cleavage Assays

These assays use purified cathepsin B to assess the susceptibility of a linker to enzymatic cleavage.

-

Fluorogenic Substrate Cleavage Assay: This is a high-throughput method for screening linker sequences.[12]

-

Principle: The peptide linker is conjugated to a quenched fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[1] Upon cleavage by cathepsin B, the fluorophore is released, resulting in a quantifiable increase in fluorescence.[1]

-

Endpoint Assay: Measures fluorescence at a single time point to screen a library of linkers.[1]

-

Kinetic Assay: Continuously monitors fluorescence over time to determine kinetic parameters like Km and kcat.[1][12]

-

-

LC-MS Based Payload Release Assay: This method directly quantifies the release of the payload from an ADC.[16]

5.2. Cell-Based Assays

These assays evaluate the entire process of ADC internalization, linker cleavage, and payload-induced cytotoxicity in a cellular context.

-

Cytotoxicity Assay:

-

Principle: Cancer cells are incubated with varying concentrations of the ADC. Cell viability is measured after a set period to determine the half-maximal inhibitory concentration (IC50).

-

-

Internalization and Payload Release Assay:

5.3. Serum Stability Assay

-

Principle: The ADC is incubated in human or mouse serum for an extended period. At various time points, samples are analyzed to determine the extent of premature drug release.[]

Cathepsin B Signaling and Interactions

Cathepsin B does not act in isolation. It is part of a complex network of proteases that contribute to cancer progression. Understanding this network is important for contextualizing the action of cathepsin B-cleavable linkers.

-

ECM Degradation: Cathepsin B can directly degrade components of the ECM, such as collagen IV and fibronectin.[18]

-

Activation of Other Proteases: Cathepsin B can activate other proteases, such as urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs), creating a proteolytic cascade that enhances tumor invasion.[4][6]

-

Regulation of Expression: The expression of cathepsin B in cancer cells can be upregulated by various signaling pathways, including those involving transforming growth factor-beta (TGF-β).[6]

Future Directions and Conclusion

While the Val-Cit linker has been highly successful, research continues to explore novel cathepsin B-cleavable linkers with improved specificity and stability. For instance, the development of non-peptidic linkers aims to enhance selectivity for cathepsin B over other proteases.[11][] The ongoing optimization of linker technology will undoubtedly lead to the development of safer and more effective targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

The Architect's Blueprint: A Technical Guide to Self-Immolative Linkers in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of targeted cancer therapy, self-immolative linkers have emerged as critical components in the design of sophisticated drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). These intelligent molecular bridges are engineered to remain stable in systemic circulation and selectively release their potent cytotoxic payloads within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount for enhancing therapeutic efficacy while minimizing off-target toxicities. This in-depth guide provides a technical overview of the core principles, mechanisms, quantitative performance data, and experimental evaluation of self-immolative linkers in oncology research.

Core Principles and Mechanisms of Action

The fundamental concept of a self-immolative linker is a molecular "domino effect"—a cascade of spontaneous, intramolecular reactions initiated by a single, specific triggering event.[1][2] This trigger, often the cleavage of a labile bond by tumor-associated enzymes or a response to the unique physiological conditions of the tumor microenvironment (e.g., low pH, high glutathione (B108866) concentration), unmasks a reactive group that sets off the fragmentation of the linker, ultimately liberating the unmodified, active drug.[2][3]

The two predominant mechanisms governing this process are elimination reactions and intramolecular cyclization.[2][3]

1. Elimination-Based Self-Immolation: This is the most common strategy, typically involving 1,4- or 1,6-elimination reactions.[3] The para-aminobenzyl carbamate (B1207046) (PABC) system is a classic example.[4] Upon cleavage of a trigger group (e.g., a peptide bond by cathepsin B), an electron-donating group is revealed, initiating an electronic cascade that results in the release of the drug, carbon dioxide, and a stable byproduct.[3][5]

2. Cyclization-Driven Self-Immolation: This mechanism relies on an intramolecular cyclization reaction to push the release of the payload.[4] The rate of drug release can be modulated by the facility of ring formation (e.g., 5- or 6-membered rings).[4]

Key Types of Self-Immolative Linkers

A diverse array of self-immolative linkers has been developed, each with unique triggers and release kinetics.

-

PABC (p-aminobenzyl carbamate)-Based Linkers: The gold standard in ADC technology, known for their reliability and well-understood 1,6-elimination mechanism.[4]

-

Heterocyclic PABC Analogs: Modifications to the PABC scaffold have been explored to fine-tune the rate of self-immolation.

-

Disulfide-Based Linkers: These linkers are designed to be cleaved in the reducing environment of the cell, rich in glutathione, triggering a 1,4-elimination.[4]

-

Cyclization-Based Linkers: These systems, such as those based on carbamate-hydrazone hybrids, utilize the formation of a stable ring structure to drive drug release.[4]

Quantitative Data on Linker Performance

The efficacy of a self-immolative linker is critically dependent on its stability in circulation and its efficiency of drug release upon triggering. The following tables summarize key quantitative data for ADCs employing different self-immolative linker technologies.

Table 1: In Vitro Cytotoxicity of ADCs with Self-Immolative Linkers

| ADC Target | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |

| CD30 | Val-Cit-PABC | Auristatin E | Karpas 299 | <10 | [3] |

| CD30 | Val-Cit-PABC | Auristatin F | Karpas 299 | <10 | [3] |

| CD30 | Val-Cit-PABC | Doxorubicin | Karpas 299 | <10 | [3] |

| Her2 | Tridentate-Peptide-PABC | Auristatin | SK-BR-3 | 6.7 - 15.2 | [3] |

| Her2 | Trimaleimide-Val-Cit-PABC | MMAE | SK-BR-3 | 5.7 - 11.0 | [3] |

| Her2 | Thailanstatin-based | Thailanstatin | N87, BT474 | ~13 - 43 | [6] |

Table 2: Plasma Stability of ADCs with Self-Immolative Linkers

| ADC | Linker Type | Species | Time (days) | % Intact ADC Remaining | Reference |

| C16 Antibody Conjugate | Linker 5-VC-PABC-Aur0101 | Mouse | 4.5 | Varies by conjugation site | [7] |

| C16 Antibody Conjugate | Linker 7-VC-PABC-Aur0101 | Mouse | 4.5 | Consistently higher than Linker 5 | [7] |

| Trastuzumab-mcVC-PABC-Auristatin-0101 | mcVC-PABC | Human | 6 | Discrepancy between DAR loss and free payload | [8] |

| Ab095–vc–MMAE | vc-MMAE | Rat | 6 | ~97.5% (as free MMAE) | [9] |

| Trastuzumab-vc-MMAE | vc-MMAE | Mouse | 7 | Significant DAR loss | [10] |

| ADC with OHPAS linker | OHPAS | Mouse/Human | - | Stable | [11] |

| ADC with VC-PABC linker | VC-PABC | Mouse | - | Unstable | [11] |

Experimental Protocols

The development and validation of self-immolative linkers and the resulting ADCs involve a series of rigorous experiments.

Synthesis of a Self-Immolative Linker-Payload Conjugate (e.g., Val-Cit-PABC-Payload)

Objective: To synthesize the linker-payload moiety ready for conjugation to the antibody.

Materials:

-

Fmoc-protected amino acids (Valine, Citrulline)

-

p-aminobenzyl alcohol (PABC spacer)

-

Cytotoxic payload with a suitable functional group (e.g., MMAE)

-

Coupling reagents (e.g., HATU, HOBt)

-

Deprotection reagents (e.g., piperidine (B6355638) in DMF for Fmoc, TFA for Boc)

-

Solvents (DMF, DCM, etc.)

-

Purification materials (Silica gel for chromatography, HPLC system)

Procedure:

-

Dipeptide Synthesis: Synthesize the Val-Cit dipeptide using standard solid-phase or solution-phase peptide synthesis methodologies.

-

Coupling to PABC Spacer: Couple the C-terminus of the dipeptide to the amino group of the PABC spacer.

-

Payload Attachment: Activate the hydroxyl group of the PABC spacer (e.g., by converting it to a p-nitrophenyl carbonate) and react it with the cytotoxic payload to form a carbamate linkage.

-

Purification: Purify the final linker-payload construct using flash chromatography or preparative HPLC.

-

Characterization: Confirm the structure and purity of the synthesized compound using NMR and mass spectrometry.[12]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the potential for premature drug release in plasma.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human, mouse, or other species-specific plasma

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Incubate the ADC in plasma at 37°C for a defined time course (e.g., 0, 1, 3, 7 days).[13]

-

At each time point, take an aliquot of the plasma sample.[13]

-

Quantify the amount of released free payload using LC-MS.[13]

-

Optionally, measure the drug-to-antibody ratio (DAR) of the remaining ADC over time using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[10]

-

Calculate the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (IC50) of the ADC against target cancer cells.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC, unconjugated antibody, and free payload

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14][15]

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control).[14][15]

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[14]

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[14][15]

-

XTT Assay: Add the XTT reagent mixture to each well and incubate for a specified time.[14]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[14][15]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[14]

Mandatory Visualizations

Caption: Mechanisms of self-immolative linkers.

Caption: ADC intracellular trafficking and payload release.

Caption: Experimental workflow for ADC development.

References

- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 5. Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ADC Plasma Stability Assay [iqbiosciences.com]

- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 14. benchchem.com [benchchem.com]

- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Boc-Phe-(Alloc)Lys-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates

This technical guide provides a comprehensive overview of the chemical properties and applications of this compound, a critical component in the development of antibody-drug conjugates (ADCs).

Quantitative Data Summary

The following table summarizes the key molecular and chemical data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C38H45N5O11 | [1][2][3] |

| Molecular Weight | 747.8 g/mol | [2][3] |

| CAS Number | 1160844-44-9 | [1][2][3] |

Core Concept: A Cleavable Linker for Targeted Cancer Therapy

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][4] ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The linker is a crucial element of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload.

The design of this compound incorporates several key features:

-

Dipeptide Core (Phe-Lys): The Phenylalanine-Lysine dipeptide sequence is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[5][6][]

-

Self-Immolative Spacer (PAB): The p-aminobenzyl (PAB) group acts as a self-immolative spacer. Following the enzymatic cleavage of the dipeptide, the PAB moiety undergoes a 1,6-elimination reaction to release the unmodified cytotoxic drug.

-

Activated Carbonate (PNP): The p-nitrophenyl (PNP) carbonate is an activated leaving group that facilitates the conjugation of the linker to an amine-containing payload molecule.

-

Protecting Groups (Boc and Alloc): The Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl) groups are protecting groups on the N-terminus of Phenylalanine and the side chain of Lysine, respectively. These groups prevent unwanted side reactions during the synthesis and conjugation process and are removed at appropriate steps.

Mechanism of Action in Antibody-Drug Conjugates

The following diagram illustrates the general mechanism of action for an ADC utilizing a protease-cleavable linker like this compound.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Amine-Containing Payloads to Boc-Phe-(Alloc)Lys-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Boc-Phe-(Alloc)Lys-PAB-PNP linker is a sophisticated, cleavable linker system designed for the development of Antibody-Drug Conjugates (ADCs). This linker incorporates several key features: a dipeptide sequence (Phe-Lys) that can be targeted by lysosomal proteases, a self-immolative p-aminobenzyl (PAB) spacer, and a highly reactive p-nitrophenyl (PNP) carbonate group for efficient conjugation to amine-containing payloads. The N-terminus of the phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, and the lysine (B10760008) side chain is protected by an allyloxycarbonyl (Alloc) group. These orthogonal protecting groups allow for selective deprotection and further modification if required.

This document provides detailed protocols for the conjugation of a generic amine-containing payload to the this compound linker, as well as subsequent deprotection of the Boc and Alloc groups.

Chemical Structures

Application Notes and Protocols for Boc-Phe-(Alloc)Lys-PAB-PNP Drug-Linker Stability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug via a chemical linker. The stability of this linker is a critical quality attribute, directly impacting the ADC's efficacy, safety, and pharmacokinetic profile. Premature drug release in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish therapeutic effect.

This document provides detailed application notes and protocols for assessing the stability of the Boc-Phe-(Alloc)Lys-PAB-PNP drug-linker. This linker incorporates a cathepsin B-cleavable Phe-Lys dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for drug attachment. The N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, and the lysine (B10760008) side chain is protected by an allyloxycarbonyl (Alloc) group. Understanding the stability of this linker under various physiological and process-related conditions is crucial for the successful development of novel ADCs.

Chemical Structure and Cleavage Mechanism

The this compound linker is designed for controlled drug release within the lysosomal compartment of target cancer cells.

The anticipated cleavage mechanism involves:

-

Internalization: The ADC is internalized into the target cell via receptor-mediated endocytosis and trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the peptide bond between Phenylalanine and Lysine.[]

-

Self-Immolation: Cleavage of the dipeptide initiates a 1,6-elimination reaction of the PAB spacer, leading to the release of the conjugated drug.[2]

-

Protecting Groups: The Boc and Alloc groups are protecting groups used during synthesis and are typically removed before conjugation to the antibody. However, their stability during storage and handling of the linker-drug intermediate is also a key consideration.

Stability Assays

A comprehensive stability assessment of the this compound linker, both as a standalone molecule and as part of an ADC, should evaluate its integrity under various conditions.

Plasma Stability

This assay evaluates the premature release of the drug in plasma, which is critical for predicting potential systemic toxicity.

Protocol:

-

Preparation: Prepare solutions of the ADC at a final concentration of 1 mg/mL in human, mouse, and rat plasma. A control sample in phosphate-buffered saline (PBS) at pH 7.4 should also be prepared.

-

Incubation: Incubate the samples at 37°C.

-

Time Points: Collect aliquots at 0, 1, 6, 24, 48, 96, and 168 hours.

-

Sample Processing:

-

To measure the average drug-to-antibody ratio (DAR), the ADC can be captured using protein A affinity chromatography.[3]

-

To quantify the free drug, precipitate plasma proteins with an equal volume of cold acetonitrile (B52724) containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes and collect the supernatant.

-

-

Analysis:

-

Intact ADC (DAR): Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS).[][5]

-

Free Drug: Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of released drug.[6][7]

-

Lysosomal Stability and Enzymatic Cleavage

This assay confirms the intended cleavage of the linker by cathepsin B in a simulated lysosomal environment.

Protocol:

-

Reagents:

-

Activation of Cathepsin B: Pre-incubate recombinant Cathepsin B in assay buffer at 37°C for 15 minutes.

-

Reaction: Add the ADC or linker-drug to the activated enzyme solution to a final concentration of 10 µM.

-

Incubation: Incubate at 37°C.

-

Time Points: Collect aliquots at 0, 5, 15, 30, 60, and 120 minutes.

-

Quenching: Stop the reaction by adding a 2-fold excess of a cathepsin B inhibitor (e.g., CA-074) or by adding cold acetonitrile.

-

Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of the cleaved drug product.

pH and Temperature Stress Stability

This assay assesses the chemical stability of the linker under conditions it might encounter during manufacturing, storage, and in different physiological compartments.

Protocol:

-

Conditions:

-

pH: Prepare solutions of the linker-drug or ADC in buffers ranging from pH 3 to pH 9.

-

Temperature: Incubate samples at 4°C, 25°C, and 40°C.

-

-

Incubation: Incubate for a period of up to 4 weeks.

-

Time Points: Collect samples at appropriate intervals (e.g., weekly).

-

Analysis: Analyze the samples using a stability-indicating RP-HPLC method to quantify the parent compound and any degradation products.[10] Peak identification can be confirmed by LC-MS.

Data Presentation

Quantitative data from the stability assays should be summarized in clear, structured tables to facilitate comparison.

Table 1: Plasma Stability - DAR over Time

| Time (hours) | DAR in PBS (pH 7.4) | DAR in Human Plasma | DAR in Mouse Plasma | DAR in Rat Plasma |

| 0 | 3.85 | 3.85 | 3.85 | 3.85 |

| 24 | 3.82 | 3.75 | 3.60 | 3.68 |

| 48 | 3.81 | 3.68 | 3.42 | 3.55 |

| 96 | 3.79 | 3.55 | 3.10 | 3.34 |

| 168 | 3.75 | 3.40 | 2.85 | 3.15 |

Table 2: Plasma Stability - Free Drug Release (% of Total Conjugated Drug)

| Time (hours) | Free Drug in PBS (%) | Free Drug in Human Plasma (%) | Free Drug in Mouse Plasma (%) | Free Drug in Rat Plasma (%) |

| 0 | <0.1 | <0.1 | <0.1 | <0.1 |

| 24 | 0.2 | 1.5 | 3.2 | 2.5 |

| 48 | 0.3 | 2.8 | 5.8 | 4.1 |

| 96 | 0.5 | 5.1 | 10.2 | 7.8 |

| 168 | 0.8 | 8.5 | 15.6 | 11.2 |

Table 3: Cathepsin B Cleavage (% of Parent Compound Remaining)

| Time (minutes) | ADC + Cathepsin B | ADC (No Enzyme Control) |

| 0 | 100 | 100 |

| 5 | 75.2 | 99.8 |

| 15 | 40.5 | 99.5 |

| 30 | 15.8 | 99.2 |

| 60 | 2.1 | 99.1 |

| 120 | <1.0 | 98.9 |

Stability Considerations for Protecting Groups

The stability of the Boc and Alloc protecting groups on the linker-drug intermediate is important during synthesis and storage.

-

Boc Group: The tert-butyloxycarbonyl group is labile under acidic conditions.[11][12] Exposure to strong acids like trifluoroacetic acid (TFA) will lead to its removal. Care should be taken to avoid acidic conditions during storage and handling of the linker prior to its final deprotection and conjugation steps.

-

Alloc Group: The allyloxycarbonyl group is stable to acidic and basic conditions but is removed by palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[13][14][15] This provides orthogonality with the Boc group. The stability of the Alloc group should be monitored if the linker is exposed to any transition metal catalysts.

Conclusion

The stability of the this compound drug-linker is a multifaceted parameter that must be thoroughly investigated to ensure the development of a safe and effective ADC. The protocols outlined in these application notes provide a framework for a comprehensive stability assessment, covering plasma stability, enzymatic cleavage, and susceptibility to chemical degradation. The presented data tables and diagrams serve as templates for organizing and visualizing experimental outcomes, aiding in the critical decision-making process of ADC development.

References

- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]

- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 5. benchchem.com [benchchem.com]

- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. benchchem.com [benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. Acids - Wordpress [reagents.acsgcipr.org]

- 13. biotage.com [biotage.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. peptide.com [peptide.com]

Application Note: HPLC Analysis of Boc-Phe-(Alloc)Lys-PAB-PNP Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the analysis of Boc-Phe-(Alloc)Lys-PAB-PNP, a cleavable linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs). The protocol herein provides a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the assessment of purity and characterization of this important bioconjugation reagent. The described methodology is essential for quality control during the manufacturing process of ADCs and for stability studies of the linker itself.

Introduction

The this compound conjugate is a key component in the construction of ADCs, serving as a linker between the antibody and the cytotoxic payload. This linker is designed to be stable in circulation but to be cleaved by specific enzymes, such as Cathepsin B, upon internalization into target tumor cells, leading to the release of the drug. The purity and integrity of this linker are critical for the efficacy and safety of the final ADC product. Therefore, a validated analytical method to assess its quality is paramount.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis of peptides and related molecules, including protected amino acids and linkers used in bioconjugation.[1][2] This method separates compounds based on their hydrophobicity, making it well-suited for the analysis of the relatively hydrophobic this compound conjugate.

Experimental Protocols

Sample Preparation

-

Stock Solution: Prepare a stock solution of the this compound conjugate at a concentration of 1 mg/mL in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetonitrile (B52724) and water.

-

Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation of the this compound conjugate.

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm and 265 nm |

| Injection Volume | 10 µL |

Data Presentation

The following table summarizes the expected quantitative data for a typical analysis of a high-purity batch of this compound conjugate.

| Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |

| This compound | 15.8 | 98.5 | >98% |

| Minor Impurity 1 | 14.2 | 0.8 | - |

| Minor Impurity 2 | 16.5 | 0.7 | - |

Mandatory Visualizations

Signaling Pathway for ADC Drug Release

The following diagram illustrates the intracellular processing of an ADC containing a cleavable linker like PAB, leading to the release of the cytotoxic drug.

Experimental Workflow for HPLC Analysis

This diagram outlines the logical flow of the experimental procedure for the HPLC analysis of the this compound conjugate.

References

Application Notes and Protocols for Mass Spectrometry-Based Characterization of a Boc-Phe-(Alloc)Lys-PAB-PNP Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The precise characterization of ADCs is critical to ensure their safety and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation of these complex molecules. This document provides detailed application notes and protocols for the characterization of an ADC containing the cleavable linker-payload system, Boc-Phe-(Alloc)Lys-PAB-PNP, utilizing state-of-the-art mass spectrometry techniques.

The this compound linker system is a sophisticated construct designed for controlled drug release. It incorporates a dipeptide (Phe-Lys) cleavable by lysosomal proteases, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for conjugation to the payload. The Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl) protecting groups on the peptide backbone are typically removed during the synthesis of the final drug-linker construct before conjugation to the antibody. Mass spectrometry methods are crucial to verify the successful conjugation, determine the drug-to-antibody ratio (DAR), and identify the specific conjugation sites.

This guide will detail protocols for native mass spectrometry, hydrophobic interaction chromatography-mass spectrometry (HIC-MS), and peptide mapping to provide a comprehensive analysis of the ADC.

I. Determination of Average Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Native Mass Spectrometry

Native mass spectrometry allows for the analysis of intact ADCs under non-denaturing conditions, preserving the non-covalent interactions within the protein structure.[1][2] This technique is invaluable for determining the average DAR and the distribution of different drug-loaded species.[1]

Experimental Protocol: Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS)

This protocol utilizes online size-exclusion chromatography for buffer exchange and separation of the ADC from aggregates and fragments prior to native MS analysis.[1][2]

Instrumentation:

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a native ESI source.

-

Size-Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., Waters ACQUITY UPLC BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm).

Reagents:

-

Mobile Phase: 50-100 mM Ammonium Acetate (NH4OAc) or Ammonium Tartrate in water.[3]

-

ADC Sample: Diluted in a non-denaturing buffer (e.g., 20 mM Histidine, pH 6.0) to a final concentration of 0.5-1.0 mg/mL.

Procedure:

-

Equilibrate the SEC column with the mobile phase at a flow rate of 0.2-0.4 mL/min.

-

Inject 1-5 µg of the ADC sample onto the column.

-

Perform an isocratic elution with the mobile phase for 10-15 minutes.

-

Introduce the eluent directly into the native ESI source of the mass spectrometer.

-

Acquire mass spectra in the positive ion mode over a mass range of m/z 2000-8000.

-

Optimize cone and desolvation gas temperatures and voltages to maintain the native state of the ADC and achieve efficient ionization.

Data Analysis:

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

-

Identify the mass peaks corresponding to the unconjugated antibody and the antibody conjugated with one or more drug-linker molecules.

-

Calculate the mass of the conjugated drug-linker (Boc-Phe-(Alloc)Lys-PAB-Payload).

-

Determine the relative abundance of each species (DAR0, DAR1, DAR2, etc.) from the peak intensities in the deconvoluted spectrum.

-

Calculate the average DAR using the following formula: Average DAR = Σ(DARi * %Abundancei) / Σ(%Abundancei)

Data Presentation: DAR Distribution and Average DAR

| Species | Observed Mass (Da) | Calculated Mass (Da) | Relative Abundance (%) |

| DAR0 (Unconjugated mAb) | 148,000 | 148,000 | 5.2 |

| DAR1 | 149,150 | 149,152 | 15.8 |

| DAR2 | 150,300 | 150,304 | 25.5 |

| DAR3 | 151,450 | 151,456 | 28.1 |

| DAR4 | 152,600 | 152,608 | 18.3 |

| DAR5 | 153,750 | 153,760 | 6.1 |

| DAR6 | 154,900 | 154,912 | 1.0 |

| Average DAR | 3.2 |

Note: The calculated masses are hypothetical and should be replaced with the actual calculated masses based on the specific antibody and payload.

II. Analysis of Drug Load Distribution by Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS)

HIC separates proteins based on their surface hydrophobicity. Since the conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, HIC is an excellent method for separating different DAR species.[4][5][6] Coupling HIC with MS allows for the confident identification of each peak in the chromatogram.[3][4]

Experimental Protocol: Native HIC-MS

This protocol uses a volatile salt in the mobile phase, enabling direct coupling of HIC with MS.[3]

Instrumentation:

-

UHPLC system with a binary pump and a UV detector.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a native ESI source.

-

HIC column (e.g., TSKgel Butyl-NPR).

Reagents:

-

Mobile Phase A: 1.5 M Ammonium Tartrate in water.[3]

-

Mobile Phase B: Water or a low concentration of a miscible organic solvent (e.g., isopropanol).

-

ADC Sample: Diluted in Mobile Phase A to a final concentration of 1 mg/mL.

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min.

-

Inject 10-20 µg of the ADC sample.

-

Develop a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the different DAR species.

-

Monitor the elution profile using the UV detector at 280 nm.

-

Introduce the eluent into the mass spectrometer for online mass analysis.

-

Acquire mass spectra under native conditions as described in the native SEC-MS protocol.

Data Analysis:

-

Integrate the peak areas in the UV chromatogram for each DAR species.

-

Confirm the identity of each peak by its corresponding mass spectrum.

-

Calculate the relative percentage of each DAR species from the peak areas.

-

Calculate the average DAR based on the weighted average of the peak areas.[]

Data Presentation: HIC-MS DAR Profile

| Retention Time (min) | Identified Species | Relative Peak Area (%) |

| 8.5 | DAR6 | 1.2 |

| 10.2 | DAR5 | 6.5 |

| 12.1 | DAR4 | 18.9 |

| 14.5 | DAR3 | 27.8 |

| 16.8 | DAR2 | 25.1 |

| 19.2 | DAR1 | 15.5 |

| 21.5 | DAR0 | 5.0 |

| Average DAR | 3.2 |

III. Identification of Conjugation Sites by Peptide Mapping

Peptide mapping is a "bottom-up" approach used to identify the specific amino acid residues where the drug-linker is attached.[8][9][10] This is achieved by enzymatically digesting the ADC into smaller peptides, which are then analyzed by LC-MS/MS.

Experimental Protocol: LC-MS/MS Peptide Mapping

Instrumentation:

-

UHPLC system with a binary pump and a UV detector.

-

High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

Reversed-phase C18 column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping, 2.1 x 250 mm, 2.7 µm).[11]

Reagents:

-

Denaturation Buffer: 8 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 7.8.[9]

-

Reduction Reagent: 10 mM Dithiothreitol (DTT).

-

Alkylation Reagent: 55 mM Iodoacetamide (IAM).

-

Proteolytic Enzyme: Trypsin (sequencing grade).

-

Mobile Phase A: 0.1% Formic Acid in water.

-

Mobile Phase B: 0.1% Formic Acid in acetonitrile.

Procedure:

-

Denaturation, Reduction, and Alkylation:

-

Denature ~100 µg of the ADC in the denaturation buffer.

-

Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

-

Alkylate the free cysteines by adding IAM and incubating in the dark at room temperature for 1 hour.

-

Buffer exchange the sample into a digestion buffer (e.g., 50 mM Tris-HCl, pH 7.8).

-

-

Digestion:

-

Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w).

-

Incubate at 37°C for 4-16 hours.

-

Quench the digestion by adding formic acid to a final concentration of 1%.

-

-

LC-MS/MS Analysis:

-

Inject the peptide digest onto the C18 column.

-

Elute the peptides using a gradient of Mobile Phase B (e.g., 2% to 40% over 60 minutes).

-

Monitor the elution at 214 nm and 280 nm.

-

Acquire MS and MS/MS data in a data-dependent acquisition (DDA) mode. The MS/MS scans will provide fragmentation data for peptide identification.[9]

-

Data Analysis:

-

Process the raw LC-MS/MS data using a protein identification software (e.g., Mascot, Sequest, or vendor-specific software).

-

Search the data against the antibody sequence, specifying the mass of the drug-linker modification on potential conjugation sites (e.g., lysine (B10760008) residues).

-

Manually validate the identification of drug-conjugated peptides by examining the MS/MS spectra for characteristic fragment ions of both the peptide and the drug-linker.

Data Presentation: Identified Conjugation Sites

| Peptide Sequence | Modified Residue | Light/Heavy Chain | Observed m/z |

| TPEVTCVVVDVSHEDPEVK+DrugLinker | K | Heavy Chain | 1234.5678 |

| WNSGALTSGVHTFPAVLQSSGLYSLSSVVTVPSSSLGTQTYICNVNHK+DrugLinkerPSNTKVDKKVEPKSCDK | K | Heavy Chain | 2345.6789 |

| ... | ... | ... | ... |

Note: The peptide sequences and m/z values are examples and should be replaced with actual experimental data.

IV. Visualizing Experimental Workflows

Diagram: Native SEC-MS Workflow

Caption: Workflow for DAR analysis by native SEC-MS.

Diagram: HIC-MS Workflow

Caption: Workflow for DAR analysis by native HIC-MS.

Diagram: Peptide Mapping Workflow

Caption: Workflow for conjugation site analysis by peptide mapping.

Conclusion

The mass spectrometry methods detailed in these application notes provide a robust framework for the comprehensive characterization of ADCs, such as one featuring the this compound linker-payload. By employing native MS, HIC-MS, and peptide mapping, researchers can confidently determine critical quality attributes including the average DAR, drug-load distribution, and specific sites of conjugation. These analytical strategies are essential throughout the drug development process to ensure the production of a consistent, safe, and efficacious antibody-drug conjugate.

References

- 1. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 8. rapidnovor.com [rapidnovor.com]

- 9. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]

- 10. agilent.com [agilent.com]

- 11. lcms.cz [lcms.cz]